

Comprehensive Analytical Characterization of 4-(2-Chlorophenyl)-2-fluorobenzoic Acid

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Compound of Interest

Compound Name: 4-(2-Chlorophenyl)-2-fluorobenzoic acid

CAS No.: 505082-99-5

Cat. No.: B1487689

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Abstract

This technical guide provides a comprehensive framework of analytical methodologies for the characterization of **4-(2-Chlorophenyl)-2-fluorobenzoic acid**. As a key intermediate in pharmaceutical synthesis, rigorous analytical control is imperative to ensure its identity, purity, and stability. This document details a multi-faceted approach, integrating chromatographic, spectroscopic, and thermal analysis techniques. The protocols herein are designed to be robust and self-validating, grounded in established principles from authoritative sources such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Introduction and Physicochemical Profile

4-(2-Chlorophenyl)-2-fluorobenzoic acid is a bi-aryl carboxylic acid derivative. Its structural complexity, featuring a halogenated biphenyl backbone, makes it a valuable synthon for active pharmaceutical ingredients (APIs). The presence of chloro- and fluoro- substituents significantly influences its chemical reactivity and metabolic profile, making precise

characterization a critical step in the drug development pipeline. The objective of any analytical strategy for this compound is to unequivocally confirm its chemical structure and quantify its purity with a high degree of confidence.

A foundational understanding begins with its physicochemical properties, which inform the selection and optimization of analytical methods.

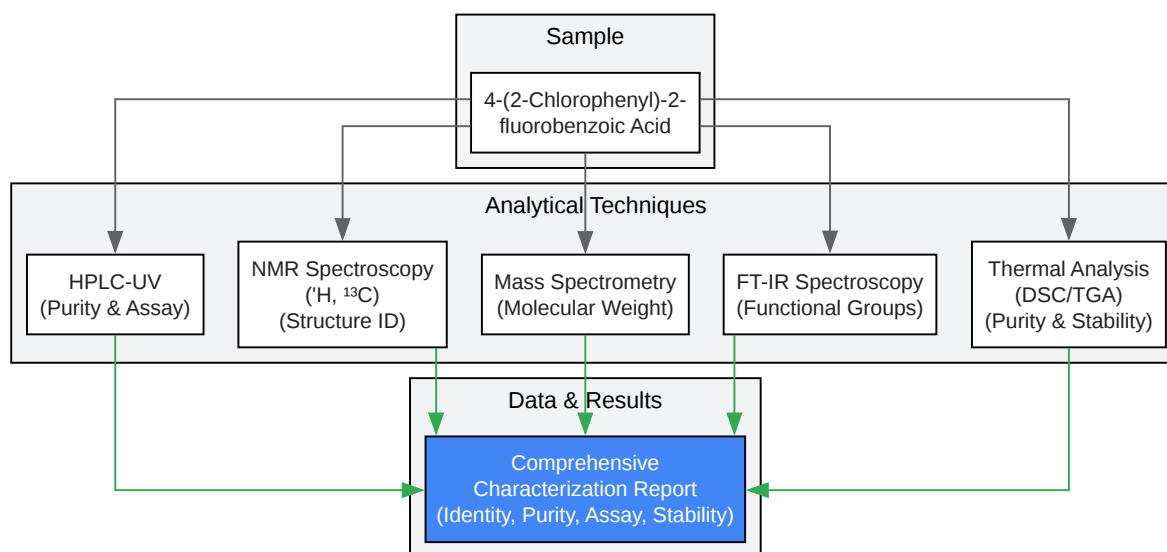
Table 1: Physicochemical Properties of **4-(2-Chlorophenyl)-2-fluorobenzoic Acid** (Predicted)

Property	Value	Significance for Analysis
Chemical Formula	C₁₃H₈ClFO₂	Defines the elemental composition and exact mass.
Molecular Weight	250.65 g/mol	Essential for mass spectrometry and stoichiometric calculations.
Melting Point	~180-220 °C (estimated)	A key parameter for purity assessment via DSC; biphenyl carboxylic acids have high melting points[1].
LogP (octanol/water)	~3.5-4.5 (estimated)	Indicates high hydrophobicity, guiding the choice of reversed-phase chromatography.
pKa	~3.0-4.0 (estimated)	The acidic nature of the carboxylic group is critical for selecting HPLC mobile phase pH.

| UV Absorption | λ_{max} ~240-280 nm (estimated) | The conjugated aromatic system allows for sensitive UV detection in HPLC. |

Integrated Analytical Workflow

A complete characterization of **4-(2-Chlorophenyl)-2-fluorobenzoic acid** relies not on a single technique, but on the convergence of orthogonal methods. Each technique provides a unique piece of information, and together they form a comprehensive quality profile.



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Caption: Integrated workflow for the complete characterization of the target compound.

Chromatographic Method for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of **4-(2-Chlorophenyl)-2-fluorobenzoic acid**. A reversed-phase method is the logical choice due to the compound's non-polar nature. The method's objective is to separate the main component from any process-related impurities or degradation products.

Causality Behind Experimental Choices:

- **Stationary Phase (C18):** A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides strong retention for the aromatic rings of the analyte.

- Mobile Phase (Acetonitrile/Water with Acid): Acetonitrile is a common organic modifier that provides good peak shape and elution strength. Water is the weak solvent. An acid (like phosphoric or formic acid) is added to suppress the ionization of the carboxylic acid group (pKa ~3-4), ensuring a single, non-ionized form of the analyte interacts with the stationary phase. This results in sharp, symmetrical peaks and reproducible retention times.
- UV Detection: The conjugated biphenyl system provides strong chromophores, allowing for sensitive detection at a wavelength where the analyte absorbs strongly and potential impurities can also be monitored.

Protocol 1: HPLC Purity and Assay Determination

- Instrumentation:
 - HPLC system with a UV detector.
 - Data acquisition and processing software.
 - C18 analytical column (e.g., 250 x 4.6 mm, 5 μ m particle size).
- Reagents and Solutions:
 - Acetonitrile (HPLC grade).
 - Water (HPLC grade).
 - Phosphoric Acid (85%, analytical grade).
 - Mobile Phase A: 0.1% Phosphoric Acid in Water.
 - Mobile Phase B: Acetonitrile.
 - Diluent: Acetonitrile/Water (50:50, v/v).
- Standard and Sample Preparation:
 - Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of **4-(2-Chlorophenyl)-2-fluorobenzoic acid** reference standard and transfer to a 25 mL volumetric flask. Dissolve

and dilute to volume with Diluent.

- Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent.
- Sample Solution (0.1 mg/mL): Prepare the sample to be tested at the same concentration as the Working Standard Solution using the Diluent.
- Chromatographic Conditions:

Table 2: HPLC Method Parameters

Parameter	Condition
Column	C18, 250 x 4.6 mm, 5 µm
Mobile Phase	Gradient elution (see Table 3)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detection Wavelength	254 nm

| Run Time | 30 minutes |

Table 3: Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	50	50
20.0	10	90
25.0	10	90
25.1	50	50

| 30.0 | 50 | 50 |

- System Suitability and Validation:
 - The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][3][4]
 - System Suitability: Inject the Working Standard Solution five times. The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$. The tailing factor should be ≤ 2.0 .
 - Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interference at the analyte's retention time.
 - Linearity: Prepare a series of at least five concentrations (e.g., 50% to 150% of the working concentration). The correlation coefficient (r^2) should be ≥ 0.999 . [2]
 - Accuracy & Precision: Perform recovery studies on spiked samples and assess repeatability and intermediate precision.

Spectroscopic Characterization

Spectroscopic methods are essential for the unequivocal identification and structural confirmation of **4-(2-Chlorophenyl)-2-fluorobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the molecular structure by mapping the carbon-hydrogen framework.

- ^1H NMR: Will show signals for the aromatic protons. The chemical shifts, splitting patterns (coupling constants), and integration will confirm the substitution pattern on both aromatic rings. Protons ortho to the fluorine atom will exhibit coupling to ^{19}F .
- ^{13}C NMR: Will show the number of unique carbon atoms. The chemical shifts will be characteristic of aromatic and carboxylic acid carbons. Carbons bonded to or near the fluorine atom will show C-F coupling.

Protocol 2: NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$). DMSO- d_6 is often preferred for carboxylic acids as it solubilizes the compound well and allows observation of the acidic proton.
- **Instrumentation:** A 400 MHz or higher field NMR spectrometer.
- **Data Acquisition:** Acquire 1H , ^{13}C , and optionally 2D spectra like COSY and HSQC for complete assignment.
- **Data Interpretation:**
 - The 1H spectrum is expected to show a complex multiplet region for the 7 aromatic protons between ~7.0 and 8.2 ppm.
 - The carboxylic acid proton (-COOH) will appear as a broad singlet at a downfield chemical shift (>10 ppm in DMSO- d_6).^[5]
 - The ^{13}C spectrum will show 13 distinct signals, including a signal for the carbonyl carbon (~165-170 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and reliable technique for identifying the key functional groups present in the molecule.^[6]

Protocol 3: FT-IR Analysis

- **Sample Preparation:** Use Attenuated Total Reflectance (ATR) for solid samples, which requires minimal preparation. Alternatively, prepare a KBr pellet.
- **Data Acquisition:** Scan the sample from 4000 to 400 cm^{-1} .
- **Data Interpretation:**

Table 4: Key FT-IR Absorption Bands for Identification

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~3300-2500 (broad)	O-H stretch	Carboxylic Acid (H-bonded)[7][8]
~1700-1680 (strong)	C=O stretch	Carboxylic Acid (aryl)[7]
~1600-1450	C=C stretch	Aromatic Rings
~1300-1200	C-O stretch	Carboxylic Acid
~1250-1100	C-F stretch	Aryl-Fluoride[9]

| ~800-600 | C-Cl stretch | Aryl-Chloride[9] |

Mass Spectrometry (MS)

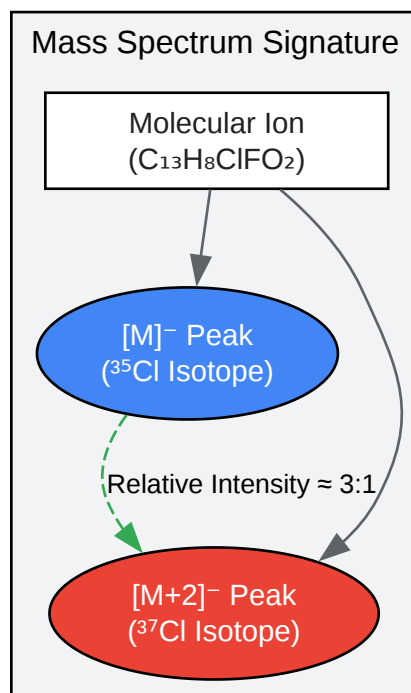
MS provides the molecular weight of the compound and information about its fragmentation pattern, further confirming its identity.

- Key Feature: The presence of a chlorine atom is definitively confirmed by the isotopic pattern of the molecular ion peak. There will be two peaks, one for the molecule containing ³⁵Cl (M) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2). [10]

Protocol 4: Mass Spectrometry Analysis

- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI). High-resolution MS (HRMS) is preferred for accurate mass determination.
- Sample Preparation: Prepare a dilute solution (~10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
- Data Acquisition: Acquire the spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very effective.
- Data Interpretation:

- Confirm the presence of the molecular ion peak (or $[M-H]^-$ or $[M+H]^+$) corresponding to the calculated mass of 250.65 g/mol .
- Verify the M/M+2 isotopic pattern characteristic of a monochlorinated compound.[11][12]



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Caption: Expected mass spectrum isotopic pattern due to the chlorine atom.

Thermal Analysis

Thermal analysis provides insights into the purity, thermal stability, and decomposition profile of the material.

- Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline solid, it will show a sharp endothermic peak at its melting point. Impurities typically cause a broadening and depression of the melting peak.
- Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose.[13]

Protocol 5: Thermal Analysis

- Instrumentation: DSC and TGA instruments.
- Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum pan.
- Data Acquisition (DSC): Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) through its expected melting range.
- Data Acquisition (TGA): Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 500 °C) to observe decomposition.
- Data Interpretation:
 - DSC: Determine the onset and peak temperature of the melting endotherm. A sharp peak indicates high purity.
 - TGA: Determine the onset temperature of mass loss, which indicates the beginning of thermal decomposition.

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